molecular formula C8H6BrFO B119135 2-Bromo-6-fluoro-3-methylbenzaldehyde CAS No. 154650-16-5

2-Bromo-6-fluoro-3-methylbenzaldehyde

Cat. No. B119135
M. Wt: 217.03 g/mol
InChI Key: HORDCPFFRDZLRG-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methylbenzaldehyde is a compound with the CAS Number: 154650-16-5 . It has a molecular weight of 217.04 . The compound is a white to yellow solid and is known for its strong aromatic properties .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-fluoro-3-methylbenzaldehyde is C8H6BrFO . The InChI code for the compound is 1S/C8H6BrFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-3-methylbenzaldehyde has a boiling point of 248.1°C and a density of 1.575 . It is sensitive to air . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

2-Bromo-6-fluoro-3-methylbenzaldehyde serves as a precursor in various synthetic processes. For example, it is used in the synthesis of methyl 4-bromo-2-methoxybenzoate, a compound obtained through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008). Another study demonstrates its role in the preparation of substituted 2-bromobenzaldehydes through a palladium-catalyzed ortho-bromination process (E. Dubost et al., 2011).

Structural Analysis and Characterization

The molecular structure and properties of related halogenated benzaldehydes have been investigated using techniques like X-ray diffraction and vibrational spectroscopy. These studies provide insights into the molecular dimer formation and characteristic frequencies of these compounds (Mahir Tursun et al., 2015).

Applications in Drug Synthesis

In the realm of drug discovery, 2-Bromo-6-fluoro-3-methylbenzaldehyde has been utilized as a key intermediate. For example, it has been used in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate in drug discoveries, improving the original synthetic route and increasing the total yield (K. Nishimura & T. Saitoh, 2016).

Electrochemical Studies

Electrochemical studies of compounds derived from halogenated benzaldehydes provide valuable insights into their behavior and potential applications. For instance, the electrochemical behavior of 2-hydroxy-5-bromobenzaldehyde polyacrylamide has been studied, revealing the formation of anion radicals as a result of C-X bond cleavage (E. Hasdemir et al., 2011).

Safety And Hazards

The compound is classified under GHS07 for safety . It has a signal word of warning . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

2-bromo-6-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORDCPFFRDZLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597323
Record name 2-Bromo-6-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-methylbenzaldehyde

CAS RN

154650-16-5
Record name 2-Bromo-6-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoro-3-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Dong, X Pan, Y Yang, G Zhang, Z Xiao… - European Journal of …, 2021 - Elsevier
… Formylation of commercially available 2-bromo-4-fluoro-1-methylbenzene 9 with LDA and DMF at −78 C generated 2-bromo-6-fluoro-3-methylbenzaldehyde 10, which was then …
Number of citations: 5 www.sciencedirect.com

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